9-Methylthiotriptycene

Description

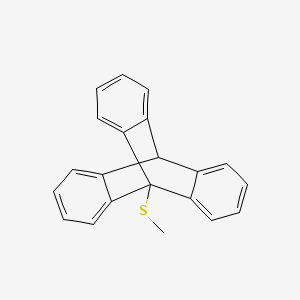

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H16S |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

1-methylsulfanylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |

InChI |

InChI=1S/C21H16S/c1-22-21-17-11-5-2-8-14(17)20(15-9-3-6-12-18(15)21)16-10-4-7-13-19(16)21/h2-13,20H,1H3 |

InChI Key |

GTSRFDGBGKVUHV-UHFFFAOYSA-N |

Canonical SMILES |

CSC12C3=CC=CC=C3C(C4=CC=CC=C41)C5=CC=CC=C25 |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of 9 Methylthiotriptycene

Electrophilic Substitution Reactions on the Triptycene (B166850) Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. organic-chemistry.org In the case of 9-Methylthiotriptycene, the reaction is influenced by the steric bulk of the triptycene cage and the electronic nature of the methylthio group.

The halogenation of the aromatic rings of this compound is a key example of regioselective functionalization. The substitution pattern is not random; instead, it is precisely controlled by the directing influence of the substituent at the bridgehead position. Studies have shown that the methylthio (-SMe) group is highly effective in directing halogenation to the α-positions (C-1, C-8, C-13) of the triptycene core. researchgate.net

In a palladium-catalyzed α-bromination, the use of a 9-SMe group on the triptycene scaffold was found to be the most effective directing group for facilitating the halogenation of the three proximal benzene (B151609) rings. researchgate.net This high regioselectivity is significant because controlling substitution patterns in conventional syntheses of triptycene derivatives can be challenging. researchgate.net The reaction demonstrates that the positions closest to the bridgehead substituent are preferentially activated for electrophilic attack.

The catalyst system itself can be based on a triptycenyl sulfide (B99878) structure. A Lewis base catalyst, Trip-SMe (where Trip = triptycenyl), has been shown to be effective for the electrophilic aromatic halogenation of unactivated aromatic compounds using N-halosuccinimides (NXS). acs.org This highlights the intrinsic reactivity of the sulfur-triptycene motif in mediating halogenation reactions.

Table 1: Regioselectivity in Halogenation of this compound

| Reaction | Reagent | Directing Group | Major Product Position(s) | Reference |

|---|

Role of the Sulfur Directing Group in Directed Functionalization

The sulfur atom of the methylthio group plays a crucial role as a directing group in C-H bond functionalization. rsc.org In the context of the triptycene framework, the 9-SMe group facilitates the selective halogenation of the proximal benzene rings. researchgate.net This directing effect arises from the coordination of the sulfur atom to the catalyst (e.g., palladium), which brings the reactive center into close proximity with the α C-H bonds of the aromatic rings. This chelation-assisted strategy is a powerful tool for achieving high regioselectivity in otherwise unreactive C-H bonds. rsc.org

Mechanistic investigations, including competition experiments, have elucidated the effectiveness of sulfur as a directing group in promoting these transformations. researchgate.net The ability of the sulfur atom to act as an internal ligand is a key factor in overcoming the challenge of selectively functionalizing one specific position among the many C-H bonds in the molecule. rsc.org

Oxidation Chemistry of the Thioether Moiety

The thioether linkage in this compound is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. This chemistry is a common pathway for thioethers and is dependent on the oxidant and reaction conditions. organic-chemistry.org

The stepwise oxidation proceeds first from the thioether to the corresponding 9-Methylsulfinyltriptycene (sulfoxide) and, upon further oxidation, to 9-Methylsulfonyltriptycene (sulfone). nih.govresearchgate.net

Table 2: Oxidation States of the Sulfur Moiety in this compound

| Compound Name | Oxidation State | Structure of Sulfur Group |

|---|---|---|

| This compound | Thioether | -S-CH₃ |

| 9-Methylsulfinyltriptycene | Sulfoxide (B87167) | -S(O)-CH₃ |

Common oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst, can be used to achieve these transformations. organic-chemistry.org The selectivity for sulfoxide versus sulfone can often be controlled by the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.org

Sulfenic acids (R-SOH) are transient intermediates formed during the oxidation of thiols (R-SH). nih.govnih.gov A general mechanism for their formation involves the one- or two-electron oxidation of a reduced thiol by oxidants like hydrogen peroxide or peroxynitrite. nih.gov Once formed, sulfenic acids are highly reactive and can undergo further oxidation to sulfinic acid (-SO₂H), or react with another thiol to form a disulfide bond. nih.gov

It is important to note that the direct oxidation of a thioether, such as this compound, proceeds through to the sulfoxide and sulfone and does not typically involve a sulfenic acid intermediate. organic-chemistry.orgresearchgate.net The formation of a sulfenic acid would require the cleavage of the sulfur-methyl bond, which is not a feature of standard thioether oxidation. However, the corresponding thiol, 9-Triptycenethiol, would be expected to form a triptycenesulfenic acid intermediate upon oxidation.

The thioether group can be oxidized under photochemical conditions, often involving reactive oxygen species. The photo-oxidation of thioethers like methionine can proceed through mechanisms involving singlet oxygen or radical species, leading to the formation of the corresponding sulfoxide. mdpi.comnih.gov

In a sensitized photo-oxidation process, a photosensitizer absorbs light and transfers energy to molecular oxygen, generating highly reactive singlet oxygen. This species can then react with the electron-rich sulfur atom of the thioether to yield the sulfoxide. Alternatively, photo-oxidation can occur via an electron transfer mechanism, where the excited sensitizer (B1316253) oxidizes the sulfur atom to a radical cation, which subsequently reacts to form the oxidized product. nih.gov These general principles suggest that this compound would likely be oxidized to 9-Methylsulfinyltriptycene when exposed to light and air in the presence of a suitable photosensitizer.

Nucleophilic Pathways and Ligand Exchange Reactions

While the aromatic rings of the triptycene core are generally subject to electrophilic attack, the methylthio group provides a site for potential nucleophilic reactions. A plausible, though not extensively documented, pathway is a nucleophilic substitution (Sₙ2) reaction at the methyl group. In such a reaction, a nucleophile would attack the methyl carbon, using the triptycenylthiolate anion as a leaving group. This type of reaction has been observed in other systems where a methyl group is attached to a sulfur-containing aromatic scaffold. nih.gov

Furthermore, the sulfur atom in this compound possesses lone pairs of electrons, allowing it to act as a Lewis base and coordinate to metal centers. Thioethers are known to serve as ligands in coordination chemistry. This suggests that this compound could participate in ligand exchange reactions, where it displaces or is displaced by another ligand from a metal complex. nih.gov Such reactions are fundamental in organometallic chemistry and catalysis, although specific studies involving this compound as a ligand are not widely reported. The bulky triptycene framework would likely impart unique steric and electronic properties to any resulting metal complex.

Transition Metal-Catalyzed Transformations Involving this compound

The rigid, three-dimensional framework of the triptycene scaffold, combined with the reactive sulfur linkage in this compound, presents a unique platform for investigating transition metal-catalyzed reactions.

Currently, there is a notable absence of published scientific literature detailing the copper-catalyzed direct arylation of this compound. While copper-catalyzed C-H arylation is a well-established methodology for a variety of aromatic and heteroaromatic compounds, its specific application to this compound has not been documented in available research.

This compound, also referred to as Trip-SMe in the literature, has been successfully employed as a highly effective Lewis base catalyst for the electrophilic halogenation of unactivated aromatic compounds. organic-chemistry.orgnih.govacs.orgresearchgate.net This catalytic system utilizes N-halosuccinimides (NXS) as the halogen source and is promoted by a silver salt activator, such as silver hexafluoroantimonate (AgSbF₆). organic-chemistry.orgnih.gov

The catalytic protocol is notable for its mild reaction conditions, proceeding at ambient temperature, and its ability to effect transformations that are challenging with traditional methods. organic-chemistry.orgnih.gov For instance, the system has been successfully applied to the multi-halogenation of naphthalene (B1677914) and the regioselective bromination of BINOL. nih.govacs.org

Key Features of the Catalytic System:

Catalyst: this compound (Trip-SMe)

Halogen Source: N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)

Activator: A source of a non-coordinating anion, such as AgSbF₆

Substrates: A range of unactivated aromatic compounds

The following tables summarize the results of the this compound-catalyzed halogenation of p-xylene.

Table 1: this compound-Catalyzed Bromination of p-Xylene

| Catalyst (mol%) | Halogen Source | Activator (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1.0 | NBS | AgSbF₆ (1.0) | DCE | 2 | 95 |

| 1.0 | NBS | AgOTf (1.0) | DCE | 2 | 92 |

| 1.0 | NBS | AgBF₄ (1.0) | DCE | 2 | 85 |

| 0.1 | NBS | AgSbF₆ (0.1) | DCE | 12 | 93 |

Table 2: this compound-Catalyzed Chlorination of p-Xylene

| Catalyst (mol%) | Halogen Source | Activator (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1.0 | NCS | AgSbF₆ (1.0) | DCE | 12 | 90 |

Mechanistic Postulations and Experimental Evidence

Mechanistic investigations into the this compound-catalyzed halogenation have provided significant insights into the reaction pathway. nih.govacs.orgresearchgate.net It is proposed that the reaction proceeds through the formation of a key halonium-sulfonium salt intermediate.

The catalytic cycle is initiated by the reaction of this compound with the N-halosuccinimide in the presence of the silver salt activator. This leads to the formation of a highly electrophilic sulfonium (B1226848) salt, [Trip-S(Me)X][SbF₆] (where X is Br or Cl). nih.govacs.org This active species then acts as the halogenating agent, delivering the electrophilic halogen to the aromatic substrate.

Experimental Evidence Supporting the Mechanism:

Role of the Triptycenyl Group: Control experiments have demonstrated the crucial role of the triptycene scaffold in the catalytic activity. nih.govacs.org Catalysts with less sterically hindered alkyl groups in place of the triptycenyl moiety were found to be significantly less effective or led to side reactions such as benzylic bromination. acs.org This suggests that the rigid and bulky nature of the triptycene framework is essential for the stability and reactivity of the sulfonium salt intermediate.

Isolation and Characterization of the Intermediate: A stable analogue of the proposed sulfonium salt intermediate has been synthesized and characterized by single-crystal X-ray analysis. nih.govacs.org This analysis confirmed the charge-separated ion pair character of the complex.

Computational Studies: Preliminary computational studies have indicated that the π-system of the triptycenyl functionality plays a key role in enhancing the electrophilicity of the halogen atom in the sulfonium salt. nih.govresearchgate.net

Kinetic Experiments: Kinetic studies are consistent with the formation of the sulfonium salt as the active species in the catalytic cycle. nih.govacs.org

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for confirming the identity and purity of triptycene (B166850) derivatives. nih.gov The unique three-dimensional arrangement of the triptycene scaffold results in a distinctive NMR spectrum, which is further influenced by the nature and position of its substituents. mdpi.com

The ¹H NMR spectrum of 9-Methylthiotriptycene provides clear evidence for the substitution at the C9 bridgehead position. The introduction of the methylthio (-SMe) group removes the high symmetry (D3h) of the parent triptycene, leading to a more complex pattern of aromatic signals.

Key features in the ¹H NMR spectrum include:

Aromatic Protons: The protons on the three benzene (B151609) rings typically appear as a series of multiplets in the aromatic region (approximately 7.0-7.8 ppm). The substitution at one bridgehead position makes the three benzene rings chemically distinct, resulting in a more complex splitting pattern than in unsubstituted triptycene.

Bridgehead Proton (H-10): A characteristic singlet corresponding to the remaining bridgehead proton (H-10) is expected. This signal is often found downfield due to the anisotropic effect of the nearby aromatic rings. In related triptycene structures, this proton signal appears around 5.5-6.0 ppm.

Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group (-SCH₃) would be observed. The chemical shift for such a group is typically in the range of 2.1-2.5 ppm. msu.edu

The integration of these signals provides a quantitative ratio of the different types of protons, confirming the structure. For instance, the ratio of the methyl protons to the bridgehead proton to the aromatic protons would be 3:1:12.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | 7.0 - 7.8 | Multiplet (m) | 12H |

| Bridgehead (H-10) | ~5.6 | Singlet (s) | 1H |

| Methyl (-SCH₃) | ~2.2 | Singlet (s) | 3H |

For more complex derivatives of this compound, where the aromatic rings are further substituted, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multidimensional NMR techniques are employed to resolve overlapping signals and establish definitive structural assignments. beilstein-journals.org

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) coupling networks. It is particularly useful for assigning protons on the same aromatic ring by showing correlations between adjacent (ortho-coupled) protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). It allows for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of a molecule, for example, by showing a correlation from the methyl protons of the -SMe group to the C9 bridgehead carbon, confirming the point of attachment.

These advanced techniques are vital for verifying the regiochemistry of substitution on the triptycene's aromatic blades and for assigning every proton and carbon signal in structurally elaborate molecules. beilstein-journals.org

Single Crystal X-ray Diffraction Studies

While a specific crystal structure for this compound is not publicly available, analysis of closely related 9-substituted triptycenes provides a clear picture of the expected geometry. nih.govacs.org The triptycene framework is exceptionally rigid, with the three benzene rings held at approximately 120° angles to each other. The bridgehead carbons (C9 and C10) are sp³-hybridized.

In a representative structure of a 9-substituted triptycene, the key geometric parameters are well-defined. nih.gov The C-C bond lengths within the aromatic rings are typically around 1.38-1.40 Å, consistent with aromatic character. The bonds connecting the aromatic rings to the bridgehead carbons are slightly longer.

Table 2: Representative Bond Lengths and Angles for a 9-Substituted Triptycene Framework

| Parameter | Typical Value |

| Bond Lengths (Å) | |

| C(aromatic)-C(aromatic) | 1.39 Å |

| C(bridgehead)-C(aromatic) | 1.51 Å |

| C(9)-C(10) | 1.55 Å |

| **Bond Angles (°) ** | |

| C(aromatic)-C(bridgehead)-C(aromatic) | ~105° |

| C(10)-C(9)-C(substituent) | ~113° |

Data derived from analogous reported structures of 9-substituted triptycenes. nih.govacs.org

The introduction of substituents, particularly at the sterically crowded bridgehead positions, can induce strain and cause distortions in the triptycene framework. mdpi.com While the methylthio group is not excessively large, its presence at C9 forces the surrounding bonds and atoms to adjust.

X-ray diffraction analysis can quantify these distortions by comparing the experimental geometry to an idealized, strain-free model. Evidence of steric strain includes:

Elongated Bonds: The C9-S bond and the C9-C(aromatic) bonds may be slightly elongated to relieve steric repulsion between the methyl group and the peri-protons of the aromatic rings.

Distorted Angles: The bond angles around the C9 bridgehead carbon may deviate significantly from the ideal tetrahedral angle of 109.5°.

Out-of-Plane Bending: In cases of severe steric crowding, such as with multiple bulky substituents, the aromatic rings themselves can become distorted from planarity. mdpi.com For example, in a highly congested 1,8,13-tris(trimethylsilyl)triptycene, significant framework distortion was observed, with dihedral angles deviating by over 20° from the unsubstituted analogue. mdpi.com

For this compound, these distortions are expected to be minor but measurable, providing insight into the intramolecular forces governing the molecule's preferred conformation.

Other Spectroscopic Techniques for Characterization

To complement NMR and X-ray data, other spectroscopic methods are routinely used for a full characterization.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass, which is used to confirm the molecular formula (C₂₁H₁₆S for this compound) with high confidence.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups and bond types. The spectrum of this compound would be expected to show characteristic absorption bands for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching of the methyl group (just below 3000 cm⁻¹), C=C stretching in the aromatic rings (~1600 and 1450 cm⁻¹), and potentially a weak C-S stretching band.

Computational and Theoretical Studies of 9 Methylthiotriptycene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for predicting molecular geometries, vibrational frequencies, and a wide range of electronic properties.

A specific application of DFT to thoroughly model the electronic ground state, electron density distribution, and electrostatic potential of 9-Methylthiotriptycene is not detailed in available research. Such a study would typically involve optimizing the molecule's geometry and calculating its electronic energy and properties using a suitable functional (e.g., B3LYP) and basis set.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other reagents. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

A detailed FMO analysis for this compound, including visualizations of the HOMO and LUMO and their corresponding energy levels, has not been specifically published. This type of analysis would be invaluable for rationalizing its observed reactivity.

Conformational Analysis and Energy Landscapes

The rigid cage-like structure of the triptycene (B166850) backbone significantly limits its conformational freedom. However, the substituent at the C9 position, the methylthio (-SMe) group, can exhibit rotational flexibility. A thorough conformational analysis would involve mapping the potential energy surface as a function of the torsion angles of the C-S-C bonds to identify the most stable conformers and the energy barriers between them. Such computational studies, determining the global and local energy minima for this compound, are not presently found in the literature.

Theoretical Predictions of Reactivity and Reaction Mechanisms

Computational chemistry is instrumental in predicting the reactivity of molecules and elucidating complex reaction mechanisms.

Computational Modeling of Halogenation Pathways

Experimentally, this compound (also named 9-methylsulfanyltriptycene) has been identified as an effective catalyst for the halogenation of aromatic compounds using N-halosuccinimides. This catalytic activity presents an interesting case for theoretical study.

A computational investigation into this mechanism would likely involve DFT calculations to model the key steps:

Activation of the N-halosuccinimide by the sulfur atom of the catalyst.

Formation of a proposed sulfonium (B1226848) intermediate.

The subsequent transfer of the halogen to an aromatic substrate.

Such modeling would clarify the role of the triptycene scaffold and the sulfur center in facilitating the reaction and explain the observed catalytic efficiency. However, despite the experimental findings, detailed computational modeling of these specific halogenation pathways catalyzed by this compound is not currently available in scientific publications.

Understanding Ligand-Enforced Geometries and Reactivity

The triptycene framework is exceptionally rigid and is often used as a scaffold in ligand design to enforce specific geometries and bite angles in metal complexes. This geometric constraint can profoundly influence the reactivity and selectivity of a catalyst.

While this principle is well-established for various triptycene derivatives, particularly in organometallic chemistry, a specific theoretical study analyzing how the inherent geometry of the this compound scaffold directly enforces a particular transition state or intermediate structure in its own catalytic reactions has not been published. For related compounds, such as 1-boratriptycene, the rigid framework has been shown to enforce a high degree of pyramidalization at the boron center, dramatically increasing its Lewis acidity. A similar analysis for the sulfur center in this compound during a catalytic cycle could provide significant insights but remains an open area for research.

Due to the highly specific nature of the query focusing on "this compound" and the lack of publicly available research data on its computational and theoretical studies, particularly molecular dynamics simulations, no relevant information could be found.

Extensive searches for scholarly articles and data pertaining to molecular dynamics simulations of this compound did not yield any specific results. Therefore, the requested article section on this topic cannot be generated.

Applications in Advanced Materials and Chemical Synthesis

9-Methylthiotriptycene as a Rigid Molecular Scaffold for Supramolecular Assemblies

The triptycene (B166850) unit is a quintessential example of a rigid molecular scaffold. Its three-dimensional, C₃ᵥ-symmetric structure prevents π-stacking between adjacent aromatic rings, creating a molecule with significant internal free volume. This inherent rigidity and defined geometry make triptycene derivatives, such as this compound, exceptional candidates for constructing complex supramolecular architectures. mdpi.com These structures can be designed to form specific shapes and cavities, essential for the development of functional materials. For instance, various triptycene derivatives have been shown to form crystal structures with unique properties, such as three-dimensional nanotube architectures when appropriately functionalized. mdpi.com

Host-guest chemistry relies on the principle of molecular recognition, where a host molecule selectively binds a specific guest molecule through non-covalent interactions. nih.govnih.gov The well-defined cavities and clefts of triptycene-based molecules make them excellent hosts. nih.gov The unique shape of the this compound scaffold can be exploited to create receptors with high affinity and selectivity for particular guests. beilstein-journals.org Understanding these host-guest interactions is crucial for applications in drug design, catalysis, and chemical sensing. beilstein-journals.orgmdpi.com The forces governing this recognition are often a combination of hydrogen bonding, π-π interactions, and electrostatic forces, all of which can be tuned by modifying the triptycene framework. nih.govkiku.dk

Porous Organic Frameworks (POFs) are a class of materials characterized by high surface areas, permanent porosity, and robust thermal and chemical stability, constructed from organic building blocks linked by strong covalent bonds. nih.gov The rigidity and defined geometry of triptycene units make them ideal components for creating highly ordered and porous three-dimensional networks. While direct integration of this compound into POFs is an area of ongoing research, the use of related triptycene building blocks, such as hexakissalicylaldehyde triptycene, has led to the successful synthesis of metal-assisted salphen organic frameworks (MaSOFs). figshare.com These materials exhibit significant potential for gas sorption and separation, particularly for carbon dioxide, demonstrating how the triptycene scaffold contributes to the creation of materials with advanced functionalities. figshare.com

Contributions to Molecular Machines and Switches

Molecular machines and switches are molecules designed to perform mechanical-like movements or switch between different states in response to external stimuli such as light, heat, or chemical signals. grc.org The rigid framework of triptycene is highly suitable for these applications because it can act as a stationary component (a stator) relative to which other parts of the molecule can move. Derivatives of the closely related anthracene (B1667546) core, such as 9,10-diarylanthracenes, have been shown to function as molecular switches, where rotation around an aryl-aryl axis is controlled by external triggers. nih.gov Similarly, azobenzene-substituted triptycenes have been investigated as molecular switches, providing insights into how multiple photo-switchable units can be combined within a single molecule for potential use in energy or information storage systems. researchgate.net The this compound scaffold offers a stable platform upon which such switchable moieties can be incorporated, enabling precise control over molecular motion.

Catalytic Applications and Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of catalysis, distinct from metal-catalyzed or enzymatic processes. researchgate.netnih.gov Triptycene derivatives have emerged as powerful tools in this field, with the this compound (Trip-SMe) compound being a notable example.

The steric bulk and unique geometry of the triptycene scaffold are advantageous in the design of ligands for transition metal catalysis. By attaching coordinating groups to the triptycene framework, ligands can be created that form a well-defined and sterically hindered environment around a metal center. researchgate.net This "sandwich-like" structure can influence the reactivity, selectivity, and stability of the catalyst. researchgate.net For example, a monophosphinotriptycene scaffold has been successfully used in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. mdpi.com The design allows for fine-tuning of the catalyst's electronic and steric properties, which is crucial for achieving high performance in challenging chemical transformations. mdpi.com

This compound (Trip-SMe) itself has been identified as a highly effective Lewis base organocatalyst, particularly for electrophilic aromatic halogenation using N-halosuccinimides (NXS). nih.govacs.org In the presence of an activator, Trip-SMe catalyzes the halogenation of a range of unactivated aromatic compounds at room temperature. nih.gov Mechanistic studies have revealed that the triptycenyl group plays a critical role in the catalyst's high activity. acs.org The interaction between the sulfur atom and the halogen from NXS forms a sulfonium (B1226848) salt intermediate. The π-system of the triptycene scaffold enhances the electrophilicity of the halogen, making the subsequent transfer to the aromatic substrate highly efficient. nih.govacs.org This catalytic system has been applied to transformations that were previously difficult to achieve without using molecular bromine or chlorine. nih.gov Furthermore, the triptycenyl sulfide (B99878) catalyst has been extended to other reactions, such as the metal-free direct trifluoromethylthiolation of aromatic compounds. nih.gov

Table 1: Catalytic Activity of this compound (Trip-SMe) in the Bromination of p-Xylene

| Entry | Catalyst (mol %) | Additive (mol %) | Time (h) | Yield (%) |

| 1 | Trip-SMe (5.0) | TfOH (10) | 1 | 81 |

| 2 | Trip-SMe (5.0) | In(OTf)₃ (1.0) | 1 | 88 |

| 3 | Trip-SMe (5.0) | AgSbF₆ (1.0) | 1 | 82 |

| 4 | None | TfOH (10) | 24 | <1 |

Data sourced from J. Am. Chem. Soc. 2020, 142 (3), pp 1621–1629. acs.org

Building Block for Functional Polymers and Materials

The potential utility of this compound as a monomer for polymerization or as a component in material synthesis remains a prospective area of study. Theoretical advantages of incorporating a triptycene unit into a polymer backbone include:

Enhanced Thermal Stability: The rigid, fused-ring structure of the triptycene core can increase the glass transition temperature (Tg) and thermal degradation temperature of polymers.

Increased Solubility: The bulky, non-planar shape of triptycene can disrupt polymer chain packing, improving solubility in common organic solvents.

Control of Porosity: The introduction of triptycene units can create microporosity within a material, which is beneficial for applications in gas storage and separation.

Despite these potential benefits, comprehensive studies detailing the synthesis and characterization of polymers specifically derived from this compound, including detailed research findings and data on their properties, are not currently documented in available research. Further investigation would be required to synthesize such polymers and evaluate their performance for applications in advanced materials.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes to 9-Methylthiotriptycene and its derivatives is paramount for unlocking their full potential. While established methods exist for the synthesis of 9-substituted triptycenes, future research will likely focus on more direct, atom-economical, and scalable pathways.

One promising avenue involves the refinement of the existing multi-step synthesis from 9-bromotriptycene. This method, which involves the reaction of 9-bromotriptycene with n-butyllithium followed by quenching with dimethyl disulfide, provides a reliable route to this compound. However, opportunities for optimization, such as exploring alternative organometallic intermediates and milder reaction conditions, could enhance its efficiency and broaden its applicability to more complex triptycene (B166850) scaffolds.

Another key area of exploration is the direct Diels-Alder reaction between 9-methylthioanthracene and a benzyne (B1209423) precursor. Anthracene (B1667546) and its derivatives are well-known dienes in [4+2] cycloaddition reactions to form the triptycene skeleton. mdpi.com The development of a regioselective Diels-Alder reaction would offer a more convergent and potentially more scalable synthesis of this compound. Future work in this area could focus on optimizing reaction conditions and exploring various dienophiles to control the regioselectivity and yield of the desired product.

| Synthetic Pathway | Starting Materials | Key Transformation | Potential Advantages |

| Substitution from 9-Bromotriptycene | 9-Bromotriptycene, n-Butyllithium, Dimethyl disulfide | Nucleophilic substitution via an organolithium intermediate | Established and reliable route |

| Diels-Alder Cycloaddition | 9-Methylthioanthracene, Benzyne precursor | [4+2] cycloaddition | Potentially more convergent and atom-economical |

This table provides a summary of potential synthetic pathways for this compound.

Advanced Mechanistic Insights into Complex Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new catalysts and reactions. Recent studies have shown that this compound can act as a catalyst in electrophilic aromatic halogenation reactions. mdpi.com Future research should aim to elucidate the precise catalytic cycle and the role of the triptycene scaffold in promoting these transformations.

Computational studies, particularly using Density Functional Theory (DFT), will be instrumental in mapping the potential energy surfaces of these reactions. Such studies can provide valuable insights into the structure of key intermediates and transition states, helping to explain the observed reactivity and selectivity. For instance, computational analysis of the electronic properties of this compound can shed light on how the sulfur atom's interaction with the rigid π-system of the triptycene influences its catalytic activity.

Furthermore, the photochemical behavior of this compound presents an exciting area for investigation. The rigid triptycene framework can influence the photophysical properties of the methylthio group, potentially leading to novel photochemical transformations or photosensitizing capabilities. Studies on the photochemical isomerization of sulfur-containing compounds suggest that the unique environment within the triptycene scaffold could lead to interesting and controllable photochemical reactions. nih.gov

Design of Next-Generation Functional Materials

The unique three-dimensional structure and functional group of this compound make it an attractive building block for the design of novel functional materials with tailored properties.

One promising application is in the development of advanced polymer membranes for gas separation. The rigid and bulky nature of the triptycene unit can create significant free volume when incorporated into a polymer backbone, leading to enhanced gas permeability and selectivity. mdpi.com The presence of the methylthio group could further enhance the membrane's performance by influencing its interaction with specific gas molecules.

Another exciting direction is the design of fluorescent chemosensors. The triptycene scaffold can act as a rigid platform for positioning a fluorophore and a binding site for a specific analyte, such as a metal ion. The methylthio group, with its lone pair of electrons on the sulfur atom, could serve as a recognition site. Upon binding of the target analyte, a change in the fluorescence properties of the molecule could be observed, allowing for sensitive and selective detection. mdpi.comnih.gov

| Material Type | Key Feature of this compound | Potential Application | Anticipated Benefit |

| Polymer Membranes | Rigid 3D structure creating free volume | Gas separation | Enhanced permeability and selectivity mdpi.com |

| Fluorescent Sensors | Rigid scaffold and potential binding site (S atom) | Metal ion detection | High sensitivity and selectivity mdpi.com |

This table outlines potential applications of this compound in the design of functional materials.

Interdisciplinary Research Opportunities

The unique properties of this compound open up avenues for research at the interface of chemistry, physics, and materials science.

The rigid, gear-like shape of the triptycene unit has led to its exploration as a component in molecular machines. nih.gov The rotational dynamics of the triptycene scaffold can be influenced by the nature of the substituent at the 9-position. The methylthio group, with its specific steric and electronic properties, could be used to fine-tune the rotational barriers and gearing efficiency in molecular-scale mechanical systems.

In the field of supramolecular chemistry, this compound can serve as a versatile building block for the construction of complex, self-assembled architectures such as metal-organic frameworks (MOFs). nih.govchemrxiv.org The directional nature of the triptycene scaffold and the coordinating ability of the sulfur atom could be exploited to direct the assembly of novel porous materials with applications in gas storage, catalysis, and sensing. The ability to use predefined building blocks is a key strategy in the synthesis of complex MOFs. researchgate.netosti.gov

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic yield of 9-Methylthiotriptycene while maintaining purity?

- Methodological Answer : Optimize reaction parameters (e.g., temperature, solvent polarity, stoichiometry of reactants) systematically using design-of-experiment (DoE) frameworks. For instance, varying the ratio of methylthiol to triptycene precursors can influence yield and byproduct formation. Purification should combine column chromatography (with solvent gradients) and recrystallization to isolate high-purity products. Validate purity via HPLC (≥95%) and characterize intermediates using TLC and NMR .

Q. How should researchers approach the characterization of this compound’s stability under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure (e.g., ICH Q1A guidelines). Use spectroscopic monitoring (UV-Vis, FTIR) to detect degradation products and kinetic modeling (Arrhenius equation) to extrapolate shelf-life. Compare results with computational predictions (e.g., DFT for bond dissociation energies) to identify vulnerable structural motifs .

Q. What are the best practices for resolving contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Perform systematic literature reviews to identify conflicting data (e.g., NMR chemical shifts, IR peaks). Replicate experiments using standardized protocols (e.g., deuterated solvents, calibrated instruments). Cross-validate with advanced techniques like 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS). Document discrepancies in supplementary materials to guide future studies .

Q. How can researchers design a robust literature review strategy for this compound-related studies?

- Methodological Answer : Use databases (SciFinder, Reaxys) with Boolean operators to filter peer-reviewed articles (e.g., "this compound AND synthesis"). Prioritize studies with full experimental details and reproducibility metrics. Critically evaluate sources for methodological rigor using checklists (e.g., CONSORT for experimental design) and exclude non-peer-reviewed platforms .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer : Employ kinetic isotope effects (KIE) and isotopic labeling to track reaction pathways. Use computational tools (Gaussian, ORCA) to model transition states and electron density maps (NCI analysis). Compare experimental outcomes (e.g., HPLC product ratios) with DFT-predicted activation energies to validate mechanistic hypotheses .

Q. How can computational modeling improve the prediction of this compound’s reactivity in novel catalytic systems?

- Methodological Answer : Apply molecular dynamics (MD) simulations to assess ligand-catalyst interactions. Train machine learning models on existing kinetic data to predict reaction outcomes under untested conditions (e.g., solvent-free systems). Validate predictions with bench experiments and refine models using Bayesian optimization .

Q. What strategies are effective for reconciling contradictory bioactivity data in this compound studies?

- Methodological Answer : Conduct meta-analyses of dose-response curves, adjusting for variability in assay conditions (e.g., cell lines, incubation times). Use Bland-Altman plots to quantify bias between studies. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. How should researchers address reproducibility challenges in this compound synthesis protocols?

- Methodological Answer : Adopt open-science practices: publish detailed synthetic protocols (e.g., reaction vessel geometry, stirring rates) in repositories like protocols.io . Use third-party labs for independent replication. Report negative results and failed attempts to identify critical variables (e.g., trace moisture sensitivity) .

Q. What interdisciplinary approaches can enhance the study of this compound’s photophysical properties?

- Methodological Answer : Combine ultrafast spectroscopy (femto-/picosecond resolution) with X-ray crystallography to correlate excited-state dynamics with solid-state packing. Partner with materials scientists to explore applications in optoelectronics (e.g., OLEDs) using time-resolved PL and charge mobility measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.